1-(3-Cyclohexen-1-ylcarbonyl)piperidine
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Overview
Description
AI 3-35765 is a biochemical.
Scientific Research Applications
Arthropod Repellent Efficacy
1-(3-Cyclohexen-1-ylcarbonyl)piperidine has been explored for its potential as an arthropod repellent. Studies have shown that its stereoisomers can differentially repel blood-feeding arthropods such as malaria vectors like Anopheles stephensi. Specific stereoisomers were found to be more effective as repellents, highlighting the significance of stereoisomerism in repellent efficacy for this class of compounds (Klun, Ma, & Gupta, 2000).
Modulating Glutamate Receptors
1-(3-Cyclohexen-1-ylcarbonyl)piperidine derivatives have been studied for their role in facilitating glutamatergic transmission in the brain, which has implications in the induction of long-term potentiation in the hippocampus. These effects could be associated with improvements in memory retention and cognitive functions (Stäubli et al., 1994).
Repellency against Mosquitoes
Experimental studies involving 1-(3-Cyclohexen-1-ylcarbonyl)piperidine have demonstrated its effectiveness as a repellent against mosquitoes like Aedes albopictus and Culex nigripalpus. The duration of protection from mosquito bites was found to be proportional to the dose applied, with higher application rates providing longer protection times (Xue, Muller, & Debboun, 2022).
Synthesis and Chemical Properties
1-(3-Cyclohexen-1-ylcarbonyl)piperidine is also involved in various synthetic chemical reactions. For instance, its reactions with electrophilic alkenes under solvent-free conditions and microwave irradiation have been studied, contributing to the synthesis of highly functionalized cyclohexenes, which are important in organic chemistry and pharmaceutical research (Michaud et al., 2002).
properties
CAS RN |
52736-58-0 |
---|---|
Product Name |
1-(3-Cyclohexen-1-ylcarbonyl)piperidine |
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
cyclohex-3-en-1-yl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C12H19NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3,11H,2,4-10H2 |
InChI Key |
FFHOWNJPAGBREV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCC=CC2 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC=CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2 piperidines-1-(3-cyclohexen-1-ylcarbonyl)piperidine AI 3-35765 AI-3-35765 AI3-35765 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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